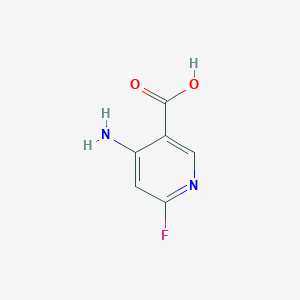

4-Amino-6-fluoronicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-6-fluoronicotinic acid is a chemical compound with the molecular formula C6H5FN2O2 . It is a derivative of pyridine, with an amino group at the 4-position and a fluorine atom at the 6-position .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an amino group at the 4-position and a fluorine atom at the 6-position of the nicotinic acid molecule . The InChI code for this compound is1S/C6H5FN2O2/c7-5-1-4 (8)3 (2-9-5)6 (10)11/h1-2H, (H2,8,9) (H,10,11) . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 156.12 g/mol . The compound has a topological polar surface area of 76.2 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .Scientific Research Applications

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, such as 4-amino-6-fluoronicotinic acid, are crucial in chemical biology for constructing fluorescent macromolecules without disrupting native biomolecular properties. These amino acids enable non-invasive studies in cells and organisms, facilitating the understanding of molecular-level complex processes. They are used to track protein-protein interactions and image nanoscopic events in real-time with high spatial resolution. Advances in synthesizing fluorescent amino acids with tunable spectral properties have significantly contributed to investigating biological processes through optical imaging (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Enzymatic Synthesis and Biotechnological Applications

6-Hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, related to the family of this compound, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This enzyme is used in synthesizing 2,5-dihydroxypyridine, a precursor for 5-aminolevulinic acid, applied as a plant growth hormone, herbicide, and in cancer therapy. The enzyme's gene has been cloned and expressed in Escherichia coli, highlighting its potential for biotechnological applications (Nakano, Wieser, Hurh, Kawai, Yoshida, Yamane, & Nagasawa, 1999).

Novel Fluorophores for Protein Interaction Studies

Fluorophores based on the structure of amino acids like this compound have been designed for studying protein-protein interactions. These fluorophores exhibit "switch-like" emission properties sensitive to changes in the local solvent environment, making them powerful tools for investigating dynamic protein interactions. Such fluorophores' enhanced chemical stability, longer wavelength excitation, and ease of synthesis offer significant advantages in biological research (Loving & Imperiali, 2008).

Enhancing Protein Stability with Fluorinated Amino Acids

Research has shown that integrating fluorous amino acids into proteins can modulate their physicochemical properties, including stability and folding. Fluoro amino acids like those related to this compound can confer increased stability and native-like structure on proteins, making them valuable tools for protein engineering. This application is particularly relevant for designing proteins with improved performance or novel functionalities (Odar, Winkler, & Wiltschi, 2015).

Safety and Hazards

Properties

IUPAC Name |

4-amino-6-fluoropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWPRDIDJSDJDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)

![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)

![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)

![Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate](/img/structure/B1378807.png)

![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)